Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate
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Overview
Description
Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate is a complex organic compound with a unique structure It is characterized by its hexahydro-6,12-methanoindolo[3,2-b]carbazole core, which is further functionalized with di-tert-butyl ester groups at the 5 and 11 positions
Preparation Methods
The synthesis of di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and carbazole precursors, followed by their cyclization and functionalization to form the desired hexahydro-6,12-methanoindolo[3,2-b]carbazole core.
Chemical Reactions Analysis
Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate can be compared with other similar compounds, such as:
Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate: This compound has a similar core structure but differs in the position of the ester groups.
Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,7-dicarboxylate: Another similar compound with slight variations in the functional groups and their positions.
Properties
Molecular Formula |
C29H34N2O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ditert-butyl 9,19-diazahexacyclo[9.9.1.02,10.03,8.012,20.013,18]henicosa-3,5,7,13,15,17-hexaene-9,19-dicarboxylate |
InChI |
InChI=1S/C29H34N2O4/c1-28(2,3)34-26(32)30-20-13-9-7-11-16(20)22-19-15-18(24(22)30)23-17-12-8-10-14-21(17)31(25(19)23)27(33)35-29(4,5)6/h7-14,18-19,22-25H,15H2,1-6H3 |
InChI Key |
MMVAXNFYDHRKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3CC(C2C4=CC=CC=C41)C5C3C6=CC=CC=C6N5C(=O)OC(C)(C)C |
Origin of Product |
United States |
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